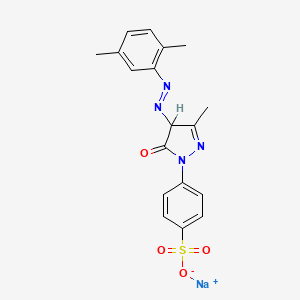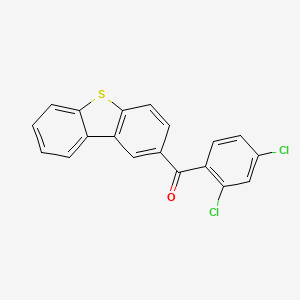
Guaioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Guaioxide can be synthesized through microbial oxidation. One method involves the use of Mucor plumbeus, which hydroxylates this compound to produce various hydroxy derivatives . The reaction conditions typically involve maintaining a controlled environment to facilitate the microbial transformation.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as guaiac wood oil. The extraction process includes steam distillation of the wood oil, followed by purification steps to isolate this compound .
Análisis De Reacciones Químicas
Types of Reactions
Guaioxide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxy derivatives.
Reduction: Although less common, reduction reactions can modify the structure of this compound.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common reagents include microbial agents like Mucor plumbeus.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Various organic reagents depending on the desired substitution.
Major Products Formed
Aplicaciones Científicas De Investigación
Guaioxide has several scientific research applications, including:
Chemistry: Used as a model compound for studying sesquiterpenoid transformations.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, although more research is needed.
Industry: Used in the fragrance industry due to its unique scent profile.
Mecanismo De Acción
The mechanism of action of guaioxide involves its interaction with various molecular targets. For example, its hydroxylation by microbial agents like Mucor plumbeus involves the enzyme-mediated addition of hydroxyl groups to specific positions on the this compound molecule . This process alters the compound’s chemical properties and can lead to the formation of bioactive derivatives.
Comparación Con Compuestos Similares
Guaioxide is unique among sesquiterpenoids due to its specific structure and reactivity. Similar compounds include:
Liguloxide: Another sesquiterpenoid with a similar structure but different functional groups.
Epi-ligulyl oxide: A stereoisomer of liguloxide with distinct chemical properties.
These compounds share some similarities with this compound but differ in their specific chemical behaviors and applications.
Propiedades
Número CAS |
20149-50-2 |
|---|---|
Fórmula molecular |
C15H26O |
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
(1S,2S,5R,6S,9R)-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,5]dodecane |
InChI |
InChI=1S/C15H26O/c1-10-5-7-12-9-15(16-14(12,3)4)11(2)6-8-13(10)15/h10-13H,5-9H2,1-4H3/t10-,11-,12+,13+,15-/m0/s1 |
Clave InChI |
GXMJXGUEPXEOGR-WHPHWUKISA-N |
SMILES isomérico |
C[C@H]1CC[C@@H]2C[C@]3([C@@H]1CC[C@@H]3C)OC2(C)C |
SMILES canónico |
CC1CCC2CC3(C1CCC3C)OC2(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(diethylamino)phenyl]-2-hydroxyacetamide](/img/structure/B12706745.png)
![[2-[[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy]-2-oxoethyl]phosphonic acid](/img/structure/B12706753.png)

